5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

EGFR inhibitor angiokinase pazopanib derivative

Scaffold inconsistency across vendors introduces variable biological outcomes. This 5-(6-Aminopyrimidin-4-yloxy)-1H-indole (CAS 670252-50-3) is a validated, minimal core for kinase inhibitor SAR exploration. - Enables EGFR (wild-type IC50 = 43 nM) and angiokinase dual inhibition, addressing tumor escape mechanisms. - IKKβ-focused libraries achieve 15 nM potency from this core. - Modular with free NH vectors for rapid growth; single-step synthesis supports fast analog generation.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B8362105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Amino-pyrimidin-4-yloxy)-1H-indole
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N
InChIInChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16)
InChIKeyQMGVGFYCWZNEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole as a Kinase Inhibitor Scaffold


5-(6-Amino-pyrimidin-4-yloxy)-1H-indole (CAS 670252-50-3, C12H10N4O, MW 226.23) is an indole-pyrimidine hybrid heterocyclic compound serving as a versatile intermediate and potential kinase inhibitor scaffold [1]. Its structure incorporates a 6-aminopyrimidin-4-yloxy moiety tethered to the C5 position of the 1H-indole core, positioning it within the broader class of aminopyrimidyl-indoles and pyrimidinyloxyindoles that have demonstrated inhibitory activity against multiple kinases including EGFR, VEGFR2, c-MET, and various cyclin-dependent kinases [1] [2].

Multi-kinase inhibitor scaffold with documented EGFR/VEGFR activity; suitable for lead optimization studies
Structure-activity relationship (SAR) established for substituent-driven target switching (EGFR, IKKβ, CDK)
Single-step nucleophilic substitution synthesis from 5-hydroxyindole; gram-scale accessible

Key Substitution Considerations


Structural modifications at the C5 position of the 2-aminopyrimidine ring and the nature of the linkage between pyrimidine and indole moieties critically determine kinase selectivity and antiproliferative potency [1]. Compounds within this scaffold family exhibit widely divergent target profiles—from IKKβ-selective inhibitors with sub-100 nM potency [2] to multi-target angiokinase inhibitors [1] and CDK-focused agents [3]—rendering simple generic interchange impossible without altering the biological outcome of the intended study.

Substituent pattern dictates kinase target: same core may yield IKKβ (15 nM), EGFR (43 nM), or CDK/Dyrk1A profiles based on chemical modifications.

Linkage connectivity (C5-oxy vs. C3-amino) critically alters selectivity; generic interchange may shift target engagement unpredictably.

Simple analog replacement cannot preserve dual EGFR/angiokinase activity demonstrated by the specific 5-(6-aminopyrimidin-4-yloxy) configuration.

Quantitative Differentiation Evidence


Dual EGFR-Angiokinase Activity vs. Pazopanib

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole serves as the direct scaffold precursor to MKP101, a bioisosteric indole derivative of pazopanib. MKP101 demonstrated wild-type EGFR inhibition with an IC50 of 43 nM and L858R mutant EGFR inhibition with an IC50 of 17 nM, while pazopanib showed no EGFR inhibitory activity [1]. Crucially, MKP101 retained angiokinase (VEGFR, PDGFR) inhibition comparable to pazopanib [1], establishing that this scaffold enables a dual pharmacology profile (EGFR plus angiokinases) that the parent comparator pazopanib lacks entirely.

EGFR Activity vs. Pazopanib
cross-study comparable
MKP101 (scaffold derivative): EGFR IC50 = 43 nM (wild-type), 17 nM (L858R)
Pazopanib: no EGFR inhibition detected
Reported dual EGFR-angiokinase profile; scaffold enables target engagement absent in parent comparator.
In vitro kinase assay; source-specific review recommended.
EGFR inhibitor angiokinase pazopanib derivative bioisosteric replacement

Target Switching from EGFR to IKKβ

The 5-(6-aminopyrimidin-4-yloxy)-1H-indole core is the foundational scaffold for a patented series of IKKβ inhibitors. In patent US8501166, exemplified pyrimidinyl indole compounds (sharing the same core connectivity) demonstrate IKKβ inhibition with IC50 values below 0.1 μM, with one representative example achieving an IC50 of 0.015 μM (15 nM) [1]. In contrast, the same scaffold modified with an N-methylsulfonamide substituent yielded MKP101 with EGFR/VEGFR activity [2], while meridianin-derived aminopyrimidyl-indoles (lacking the 5-oxy linkage) showed inhibitory activity primarily against CDK5/p25, GSK-3α/β, and Dyrk1A [3].

Target Switching IKKβ vs. EGFR
class-level inference
IKKβ IC50 = 15 nM (exemplified patent compound)
Same core with alternative substituents: EGFR IC50 = 43 nM; meridianin analogs hit CDK5, GSK-3β, Dyrk1A
Substituent-dependent kinase selectivity; supports rational target-switching from a common intermediate.
Patent and literature data; class-level extrapolation, verify individual analogs.
IKKβ inhibitor pyrimidinyl indole inflammatory disease cancer

Ligand Efficiency Advantage

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole possesses a molecular weight of 226.23 g/mol , substantially lower than MKP101 (approximately 435 g/mol with N-methylsulfonamide substituent) [1] and IKKβ inhibitor exemplified compounds (approximately 450-500 g/mol range) [2]. This lower molecular weight translates to a ligand efficiency (LE) advantage—assuming comparable or moderately reduced potency, the minimal scaffold achieves higher LE (0.38-0.42 kcal/mol per heavy atom) compared to fully elaborated analogs (0.25-0.30 kcal/mol per heavy atom). This class-level inference is supported by established LE calculation methodologies [3].

Ligand Efficiency
class-level inference
MW = 226.23 g/mol; 17 heavy atoms; estimated LE ≈ 0.38–0.42 kcal/mol per heavy atom
Comparators: MKP101 MW ≈ 435, LE ≈ 0.27; IKKβ leads MW 450–500
Minimal scaffold offers favorable ligand efficiency for fragment-based or property-driven optimization.
Calculated estimate based on Hopkins methodology; data to verify experimentally.
ligand efficiency lead optimization fragment-based design

SAR of C5-Oxy Linkage and Pyrimidine Substitution

A comprehensive SAR study of indolyloxy pyrimidine analogues derived from MKP101 demonstrated that selectivity for EGFR versus other angiokinases (particularly VEGFR2) depends on the position of substituents on the pyrimidine ring and the type of linkage between the pyrimidine and indole moieties [1]. The specific 5-(6-aminopyrimidin-4-yloxy)-1H-indole connectivity (C5 indole substitution, 4-oxy linkage, 6-amino pyrimidine substitution pattern) represents the optimal configuration for balancing EGFR and VEGFR2 inhibition. Alternative linkages (e.g., 3-position indole substitution) or alternative pyrimidine substitution patterns yield divergent selectivity profiles with quantitative differences in target engagement [1].

SAR of C5-Oxy Linkage
supporting evidence
C5-indolyl-4-oxy-6-aminopyrimidine configuration yields balanced dual EGFR/VEGFR inhibition
Alternative linkages (C3, direct bond) alter selectivity profiles; quantitative shifts reported
Validated connectivity reduces optimization risk; other linkages may require extensive profiling.
Systematic SAR study; review individual analog data for target of interest.
structure-activity relationship SAR kinase selectivity lead optimization

Synthetic Accessibility vs. Complex Routes

A validated synthetic route for 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole is documented: nucleophilic substitution between 5-hydroxyindole and 6-chloropyrimidin-4-ylamine under basic conditions (sodium hydride or potassium tert-butoxide in DMF or DMSO) with heating at 100°C for 1 hour . The reaction proceeds with reported yields enabling gram-scale production after silica gel purification (ethyl acetate:hexane = 3:1 eluent) . In contrast, alternative aminopyrimidyl-indole scaffolds with different connectivity (e.g., C3 substitution, direct C-C bond linkage) require more complex multistep sequences including Suzuki cross-coupling or microwave-promoted Fischer cyclization, with attendant yield penalties and optimization requirements [1].

Synthetic Accessibility
cross-study comparable
Single-step nucleophilic substitution from 5-hydroxyindole; gram-scale purification documented
Comparators require 3–5 steps (Suzuki, Fischer cyclization) with yield penalties
Reported synthesis route supports rapid analog generation and lower procurement complexity.
Method context; scale-up and reproducibility to be confirmed per laboratory.
synthesis route process chemistry nucleophilic substitution

Optimal Research Application Scenarios


Dual EGFR-Angiokinase Lead Generation

Researchers developing multi-target kinase inhibitors for EGFR-driven cancers should prioritize this compound as a starting scaffold. As demonstrated by MKP101 (a direct derivative), this scaffold enables EGFR inhibition (wild-type IC50 = 43 nM) while preserving angiokinase activity comparable to pazopanib [1]. This dual pharmacology profile addresses tumor escape mechanisms that limit single-target EGFR inhibitors, positioning the scaffold for programs targeting EGFR-TKI-sensitive NSCLC or combination therapy alternatives [1].

IKKβ-Targeted Drug Discovery

Teams pursuing IKKβ inhibition for rheumatoid arthritis, inflammatory bowel disease, multiple myeloma, or glioblastoma should evaluate this scaffold for library synthesis. Patented pyrimidinyl indole compounds built on this core achieve IKKβ IC50 values of 15 nM [2]. The documented SAR enables systematic exploration of substituents to optimize potency and selectivity against IKKβ while minimizing off-target effects [2].

Kinase Selectivity Profiling

Investigators seeking to map the determinants of kinase selectivity within the pyrimidinyl-indole chemical space should employ this compound as a reference core. Systematic SAR analysis has established that EGFR versus VEGFR2 selectivity depends on pyrimidine substituent position and indole-pyrimidine linkage type [3]. This scaffold provides a validated platform for designing focused libraries to probe additional kinase targets including CDKs, GSK-3β, Dyrk1A, and c-MET [3] [4].

Fragment-Based or Ligand-Efficiency-Optimized Discovery

Programs employing fragment-based drug discovery (FBDD) or ligand-efficiency-driven optimization should consider this compound due to its minimal scaffold properties. With MW = 226.23 g/mol and 17 heavy atoms, it occupies the favorable 'lead-like' physicochemical space . The documented single-step synthetic route supports rapid analog generation for SAR exploration, while the scaffold's modular structure (free NH on indole, free NH2 on pyrimidine) provides multiple vectors for growth.

Application
Selection Property
Validation Focus
EGFR-angiokinase dual-target research
Scaffold-enabled concurrent EGFR/VEGFR inhibition profile
Verify in vitro kinase panel and cellular pathway engagement
IKKβ pathway inhibition studies
Substituent-driven selectivity toward IKKβ over other kinases
Screen focused libraries for IKKβ potency and off-target counter-screens
Kinase selectivity mapping
Defined SAR for linkage and substituent effects
Probe CDK, GSK-3β, Dyrk1A and other reported targets using systematic analogs
Fragment-based or ligand-efficiency-driven optimization
Low molecular weight and high heavy-atom ligand efficiency
Monitor LE metrics during growth vectors from indole NH and pyrimidine NH2
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